3-氯-5-氟苯甲酰胺

描述

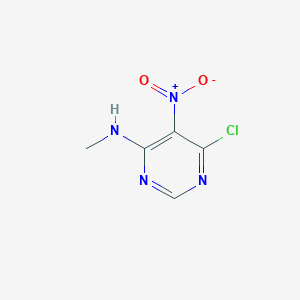

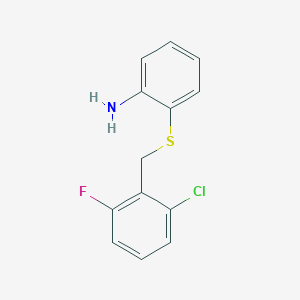

3-Chloro-5-fluorobenzamide is a synthetic chemical compound with a wide range of applications in the scientific research field. It is a type of benzamide, which is a chemical compound containing a benzene ring attached to an amide group. 3-Chloro-5-fluorobenzamide is a colorless solid with a molecular weight of 219.54 g/mol and a melting point of 158-160 °C. It is soluble in water, acetone, and other organic solvents. This compound has been used in various research studies for its unique properties, such as its ability to form hydrogen bonds, its low toxicity, and its low cost.

科学研究应用

分子晶体中的电荷密度分析

- 3-氯-5-氟苯甲酰胺与 2-氯-4-氟苯甲酸和 4-氟苯甲酰胺等化合物结合,已用于实验电荷密度研究。这些研究涉及高分辨率 X 射线衍射数据,以探索分子晶体内的异卤素 (Cl···F) 和同卤素 (F···F) 分子间相互作用。这项研究对于理解这些相互作用的性质至关重要,这些相互作用对于制药和材料科学应用至关重要 (Hathwar & Row, 2011).

抗菌类似物的合成

- 一项研究重点关注合成新的 5-亚芳基衍生物,从 4-氟苯甲酰胺等化合物开始,以创造有前景的抗菌类似物。这项研究强调了苯甲酰基中氟原子在增强抗菌活性中的重要性,证明了 3-氯-5-氟苯甲酰胺衍生物在开发新的抗菌剂中的关键作用 (Desai, Rajpara, & Joshi, 2013).

苯二氮卓受体激动剂

- 另一个研究领域涉及合成 3-氯-5-氟苯甲酰胺的衍生物,作为苯二氮卓受体激动剂的潜力。这些化合物已针对与苯二氮卓受体相关的抗惊厥和其他药理作用进行了评估,强调了该化合物在神经和精神药物开发中的重要性 (Faizi 等,2017).

成像 σ 受体的放射性配体开发

- 3-氯-5-氟苯甲酰胺衍生物也因其作为成像 σ 受体的放射性配体的潜力而被研究。这些受体与各种神经系统疾病有关,使这些衍生物在核医学和神经影像学领域中具有价值 (Shiue 等,1997).

5

- 3-氯-5-氟苯甲酰胺衍生物的晶体结构,例如 N-(芳基磺酰基)-4-氟苯甲酰胺,已得到分析以了解它们的分子构象。这项研究对于材料科学至关重要,特别是在设计和开发具有特定分子性质的新材料方面 (Suchetan 等,2016).

磁共振中的自旋-自旋耦合

- 3-氯-5-氟苯甲酰胺和相关化合物已使用化学中的磁共振研究了它们在氢键中的自旋-自旋耦合。这项研究提供了对这些化合物内部分子间相互作用的见解,这对于理解它们在各种化学和生物背景下的行为非常重要 (Alkorta 等,2009).

新型拮抗剂和激动剂的开发

- 3-氯-5-氟苯甲酰胺的衍生物已被合成并评估其作为各种生物受体中的拮抗剂和激动剂的潜力。这些研究有助于开发新的治疗剂,用于治疗哮喘、胃肠道疾病和抑郁症等疾病 (Norman, 2008).

分子间相互作用的研究

- 关于 3-氯-5-氟苯甲酰胺衍生物的研究还涉及研究 1,2,4-三唑衍生物中的 lp⋯π 分子间相互作用。这些研究极大地促进了我们对分子相互作用及其在制药和材料科学中的意义的理解 (Shukla 等,2014).

光降解研究

- 该化合物一直是光降解研究的主题,特别是在了解环境条件下药物化合物的行为。这些研究对于评估药物化合物的环境影响和稳定性至关重要 (Wu, Hong, & Vogt, 2007).

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPVQWUBBPJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396393 | |

| Record name | 3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874781-06-3 | |

| Record name | 3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)

![N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1350657.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B1350665.png)

![4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B1350669.png)